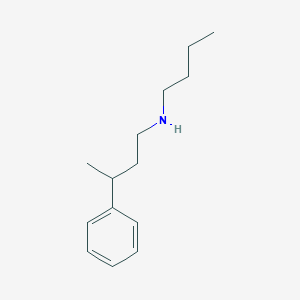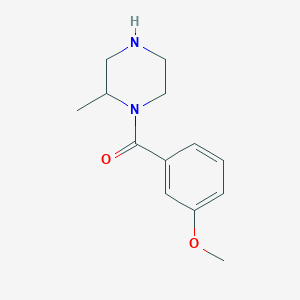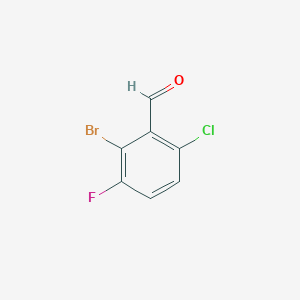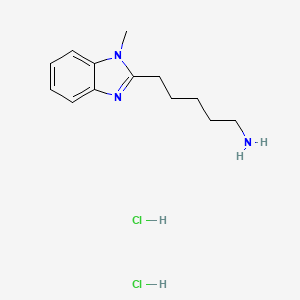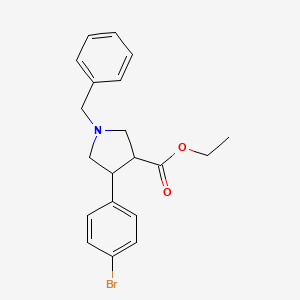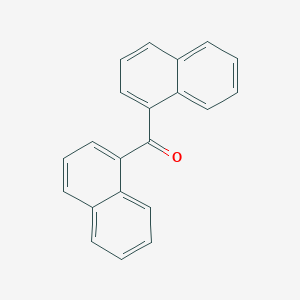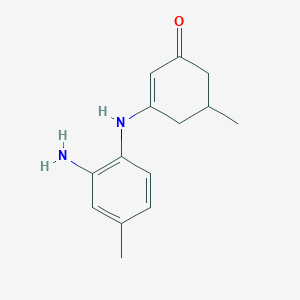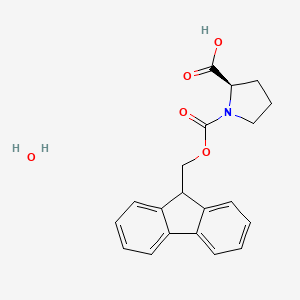
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate, also known as Fmoc-D-proline, is a synthetic amino acid derivative used in the field of biochemistry and biotechnology. It is an important building block in the synthesis of peptides and proteins, and is widely used in the field of peptide and protein research. Fmoc-D-proline is an important tool in the synthesis of peptides and proteins, and has been used in the development of novel drugs, vaccines, and diagnostics.
Mecanismo De Acción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene works by protecting the amino acid from unwanted reactions during the synthesis of peptides and proteins. The Fmoc group is removed by a base, such as a triethylamine, to reveal the protected amino acid. This process allows for the synthesis of more complex peptides and proteins.
Biochemical and Physiological Effects
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has been shown to have no significant biochemical or physiological effects on humans or animals. It is used as a tool in the synthesis of peptides and proteins, and does not have any direct biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to use reagent, and it is also relatively stable. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is a versatile reagent, and can be used in a variety of peptide and protein synthesis experiments.
However, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene also has some limitations. It is not suitable for use in the synthesis of proteins with disulfide bonds, and it can also be difficult to remove from peptides and proteins. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene can be toxic in large quantities, and must be handled with care.
Direcciones Futuras
There are several potential future directions for the use of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene. It could be used in the development of novel drugs and therapeutics, as well as in the study of enzyme and receptor interactions. Additionally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of more efficient and cost-effective peptide and protein synthesis methods. Finally, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene could be used in the development of new methods for the detection and quantification of peptides and proteins.
Métodos De Síntesis
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is synthesized through a process known as Fmoc-protection. In this process, the amino acid is first protected by a Fmoc group, which is a fluorenylmethoxycarbonyl group. The Fmoc group is then removed by a base, such as a triethylamine, to reveal the protected amino acid. This process is used to protect the amino acid from unwanted reactions, and to allow for the synthesis of more complex peptides and proteins.
Aplicaciones Científicas De Investigación
N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, and is also used in the development of novel drugs, vaccines, and diagnostics. N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydratene is also used in the study of enzyme and receptor interactions, and in the development of drugs and therapeutics.
Propiedades
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXUTMZCBWVAA-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
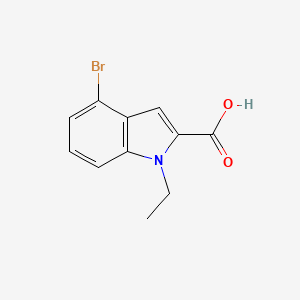
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
